molecular formula C13H15NO3 B1392651 4-Allyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid CAS No. 1242908-66-2

4-Allyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

Cat. No.: B1392651
CAS No.: 1242908-66-2
M. Wt: 233.26 g/mol
InChI Key: VUEIFSKKRQIAJI-UHFFFAOYSA-N
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Description

4-Allyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biological Activity Studies

  • Synthesis and Biological Activity : Benzoxazine derivatives, including those structurally related to 4-Allyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid, have been synthesized from eugenol and investigated for their biological activity. The brine shrimp lethality test (BST) showed that certain derivatives exhibit toxicity, indicating potential for bioactivity research (Rudyanto et al., 2014).

Thermoset Formation and Thermomechanical Properties

  • Synthesis and Characterization for Thermosets : Novel benzoxazine monomers containing allyl groups have been synthesized and used to create thermosets with excellent thermomechanical properties. These thermosets show higher thermal stability and maintain their storage moduli at higher temperatures compared to polybenzoxazines without allyl groups (Agag & Takeichi, 2003).

Enzymatic Resolution and Stereochemistry

  • Lipase-catalyzed Resolution : The enantioselective deacetylation of benzoxazine derivatives, similar to this compound, has been achieved through lipase-catalyzed reactions. This process is crucial for producing optically enriched compounds, important in stereochemistry and pharmaceutical applications (Prasad et al., 2006).

Antibacterial Activity

  • Antibacterial Activity Evaluation : 1,4-Benzoxazine analogues have been synthesized and evaluated for their antibacterial activity against various bacterial strains. Some compounds demonstrated significant activity, highlighting the potential of benzoxazine derivatives in developing new antibacterial agents (Kadian et al., 2012).

Catalysis and Polymerization

  • Catalysis in Polymerization : The reaction of benzoxazine-based phenolic resins with carboxylic acids and phenols as catalysts has been studied. Insights from this research are relevant for understanding the polymerization processes of benzoxazines and their applications in material science (Dunkers & Ishida, 1999).

Mechanism of Action

Properties

IUPAC Name

3-methyl-4-prop-2-enyl-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-3-6-14-9(2)8-17-12-5-4-10(13(15)16)7-11(12)14/h3-5,7,9H,1,6,8H2,2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEIFSKKRQIAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C(N1CC=C)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Allyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 2
4-Allyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 3
4-Allyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 4
4-Allyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 5
4-Allyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Allyl-3-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.